
N-(1,3-benzothiazol-5-yl)-3-methylbenzamide
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Overview
Description
N-(1,3-benzothiazol-5-yl)-3-methylbenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-5-yl)-3-methylbenzamide typically involves the coupling of 2-amino benzothiazole with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time. These methods are advantageous due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-5-yl)-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-5-yl)-3-methylbenzamide involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity . Additionally, the compound can inhibit enzymes like cyclooxygenase (COX), contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide
- N-(benzo[d]thiazol-2-yl)-2-(4-morpholino)benzamide
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenylbenzamide
Uniqueness
N-(1,3-benzothiazol-5-yl)-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl group at the 3-position of the benzamide moiety enhances its lipophilicity, potentially improving its cell membrane permeability and bioavailability .
Biological Activity
N-(1,3-benzothiazol-5-yl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The specific substitution pattern, particularly the methyl group at the 3-position of the benzamide, contributes to its unique pharmacological profile.
Target Enzyme: DprE1
The primary biological target of this compound is DprE1 , an essential enzyme involved in the biosynthesis of arabinogalactan, a critical component of the mycobacterial cell wall. Inhibition of DprE1 disrupts arabinogalactan synthesis, leading to compromised cell wall integrity and ultimately cell death in mycobacterial species such as Mycobacterium tuberculosis .
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 12 | 50 |
Pseudomonas aeruginosa | 14 | 50 |
These results highlight its potential as an antibacterial agent, particularly in treating infections caused by resistant bacterial strains.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies show that it can induce apoptosis in cancer cell lines by activating procaspase-3 to caspase-3. This mechanism suggests that the compound may be effective in targeting specific cancer types that overexpress this pathway.
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
U937 | 10 | Procaspase-3 activation |
MCF-7 | 15 | Procaspase-3 activation |
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential use in treating bacterial infections .
- Anticancer Studies : In vitro assays indicated that this compound effectively induced apoptosis in U937 cells through caspase activation pathways .
- Mechanistic Insights : Further investigations revealed that the inhibition of DprE1 not only affects mycobacterial growth but also has implications for developing new antitubercular drugs .
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-3-2-4-11(7-10)15(18)17-12-5-6-14-13(8-12)16-9-19-14/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTLFBTZOBQCKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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